molecular formula C8H11FN2O B8248651 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

Cat. No.: B8248651
M. Wt: 170.18 g/mol
InChI Key: FKHCIFMAVQHHRU-UHFFFAOYSA-N
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Description

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole is a chemical compound with the molecular formula C8H11N2OF. It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a fluorine atom and a pyrazole ring with a tetrahydropyran moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives .

Scientific Research Applications

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole include other fluorinated pyrazoles and tetrahydropyran derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorine atom, a tetrahydropyran ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-fluoro-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHCIFMAVQHHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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